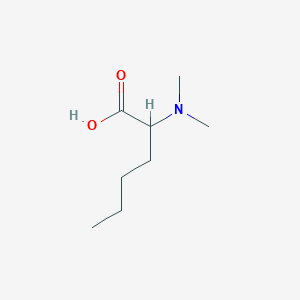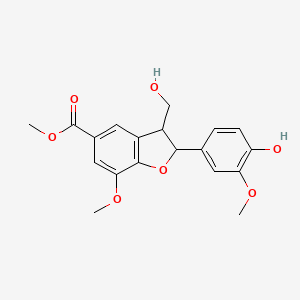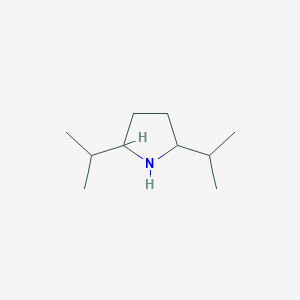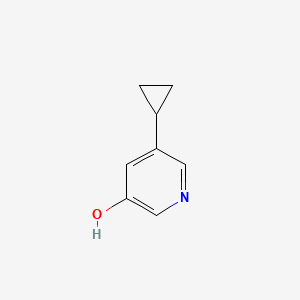
2-(Dimethylamino)hexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- It features a hexanoic acid backbone (a six-carbon chain with a carboxylic acid group) and a dimethylamino functional group (N(CH3)2) attached to one of the carbon atoms.
- DMAHA is a colorless, hygroscopic solid with various applications in research and industry.
2-(Dimethylamino)hexanoic acid: , is an organic compound with the chemical formula CHNO.
準備方法
- DMAHA can be synthesized through several routes, including:
Amide Formation: By reacting hexanoic acid with dimethylamine in the presence of a coupling agent (e.g., DCC or EDC) to form the amide bond.
Esterification: Treating hexanoic acid with dimethylamine and an acid catalyst (e.g., sulfuric acid) to yield the ester, followed by hydrolysis to obtain DMAHA.
- Industrial production methods may involve large-scale esterification or amide formation processes.
化学反応の分析
- DMAHA can undergo various reactions:
Hydrolysis: Conversion of DMAHA to hexanoic acid and dimethylamine in aqueous or acidic conditions.
Esterification: Formation of DMAHA esters with alcohols.
Amidation: Reaction with amines to form amides.
- Common reagents include acids, bases, and coupling agents.
- Major products include DMAHA esters and amides.
科学的研究の応用
Chemistry: DMAHA serves as a building block for drug design and synthesis due to its unique structure.
Biology: It may be used in studies related to cell signaling, membrane transport, and enzyme inhibition.
Medicine: DMAHA derivatives could have potential pharmacological applications, although further research is needed.
Industry: DMAHA-based surfactants find use in emulsification and dispersion processes.
作用機序
- DMAHA’s mechanism of action depends on its specific application.
- In drug design, it may interact with receptors or enzymes, affecting cellular processes.
- Further studies are required to elucidate specific molecular targets and pathways.
類似化合物との比較
- DMAHA shares similarities with other amino acids, such as 6-(Dimethylamino)hexanoic acid .
- Its uniqueness lies in the combination of a six-carbon chain, carboxylic acid, and dimethylamino group.
特性
CAS番号 |
5428-01-3 |
|---|---|
分子式 |
C8H17NO2 |
分子量 |
159.23 g/mol |
IUPAC名 |
2-(dimethylamino)hexanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-4-5-6-7(8(10)11)9(2)3/h7H,4-6H2,1-3H3,(H,10,11) |
InChIキー |
CXLSDGHWWXDHEE-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C(=O)O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3Uracil](/img/structure/B12106710.png)


![Methyl 2-(4-chlorophenyl)imidazo[1,2-A]pyridine-8-carboxylate](/img/structure/B12106722.png)

![1-O-tert-butyl 3-O-methyl 4-[6-bromo-5-(2,2-dimethylpropanoylamino)pyridin-3-yl]pyrrolidine-1,3-dicarboxylate](/img/structure/B12106726.png)


![1-[4-[4-[(5-Chloro-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-yl)amino]-3,5-dimethylpyrazol-1-yl]piperidin-1-yl]-2-hydroxypropan-1-one](/img/structure/B12106748.png)

![17-(5,6-Dimethylheptan-2-yl)-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene;17-(5-ethyl-6-methylheptan-2-yl)-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene](/img/structure/B12106751.png)
amine](/img/structure/B12106769.png)
![3-[4-[bis(2-chloroethyl)amino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12106770.png)
![5,15-Dihydroxy-16-methoxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docos-6-ene-2,8,12,18-tetrone](/img/structure/B12106777.png)
